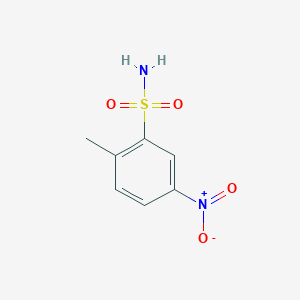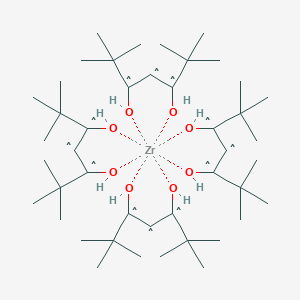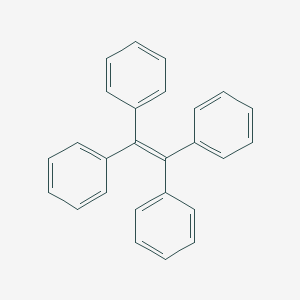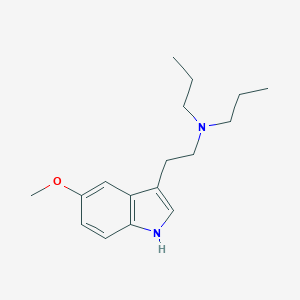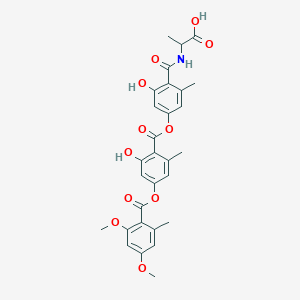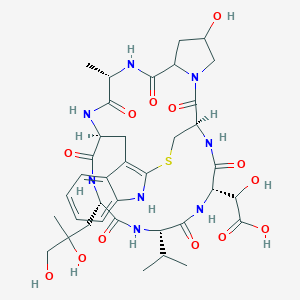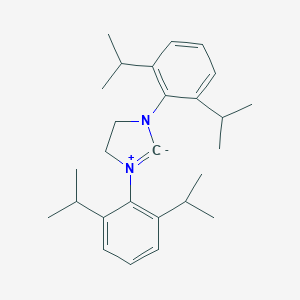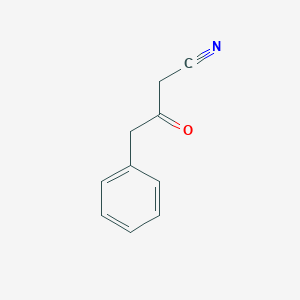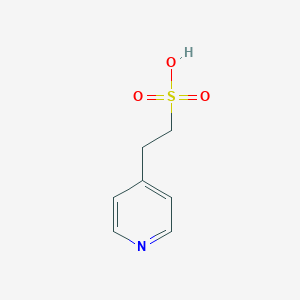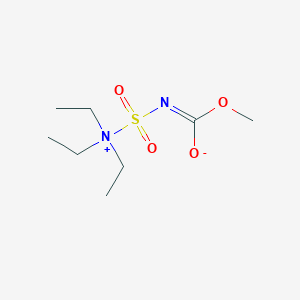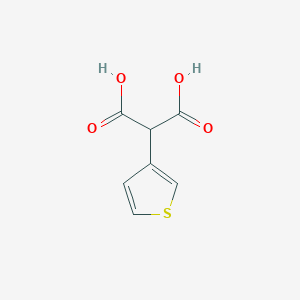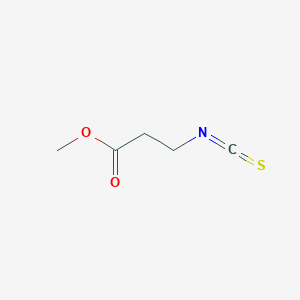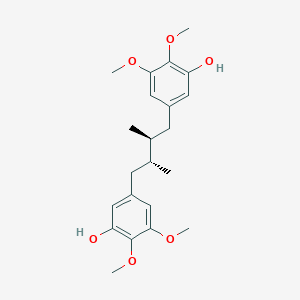
2,2'-Binorbornane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Binorbornane, also known as norcamphor, is a bicyclic organic compound that belongs to the family of norbornanes. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. 2,2'-Binorbornane has been widely used in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2,2'-Binorbornane is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It has also been shown to act as a ligand in catalysis by coordinating with metal ions and facilitating chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,2'-Binorbornane. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,2'-Binorbornane in lab experiments has several advantages. It is a readily available and inexpensive compound that can be easily synthesized. It also has a unique chemical structure and properties that make it a useful tool for investigating the mechanism of chemical reactions and for synthesizing complex organic molecules. However, one limitation of using 2,2'-Binorbornane is its low solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for research on 2,2'-Binorbornane. One potential area of research is the development of new synthetic methods for producing 2,2'-Binorbornane and its derivatives. Another area of research is the investigation of the mechanism of action of 2,2'-Binorbornane and its potential applications in catalysis and asymmetric synthesis. Additionally, research could be conducted on the biological and physiological effects of 2,2'-Binorbornane and its potential use in medicine.
Métodos De Síntesis
The synthesis of 2,2'-Binorbornane can be achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the hydrogenation of 2,2'-Binorbornanequinone. The Diels-Alder reaction involves the reaction of cyclopentadiene with norbornene in the presence of a catalyst to form the desired product. The Birch reduction involves the reduction of 2,2'-Binorbornanequinone with sodium metal in liquid ammonia to produce 2,2'-Binorbornane. The hydrogenation of 2,2'-Binorbornanequinone involves the reaction of 2,2'-Binorbornanequinone with hydrogen gas in the presence of a catalyst to form 2,2'-Binorbornane.
Aplicaciones Científicas De Investigación
2,2'-Binorbornane has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of complex organic molecules. In addition, 2,2'-Binorbornane has been used as a model compound for studying the properties of bicyclic compounds and for investigating the mechanism of chemical reactions.
Propiedades
Número CAS |
18947-78-9 |
|---|---|
Nombre del producto |
2,2'-Binorbornane |
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H22/c1-3-11-5-9(1)7-13(11)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
Clave InChI |
CNPLCYMOFRVMHO-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C3CC4CCC3C4 |
SMILES canónico |
C1CC2CC1CC2C3CC4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



